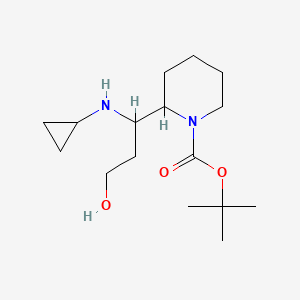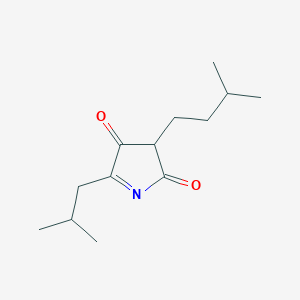
5-Isobutyl-3-isopentyl-2H-pyrrole-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)-: is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents at the 3 and 5 positions, which include a 3-methylbutyl group and a 2-methylpropyl group, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 3-methylbutyl and 2-methylpropyl groups can be introduced through alkylation reactions. This can be achieved by reacting the pyrrole ring with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis of Pyrrole: Large-scale synthesis of the pyrrole ring using the Paal-Knorr method.
Continuous Flow Alkylation: Utilizing continuous flow reactors to introduce the 3-methylbutyl and 2-methylpropyl groups efficiently and consistently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation Products: Pyrrole-2,4-dione derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyrrole derivatives.
科学研究应用
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
2H-Pyrrole-2,4(3H)-dione, 3-(2-methylpropyl)-5-(3-methylbutyl)-: Similar structure but with reversed substituent positions.
2H-Pyrrole-2,4(3H)-dione, 3-(ethyl)-5-(propyl)-: Different alkyl substituents at the 3 and 5 positions.
Uniqueness
Substituent Positioning: The specific positioning of the 3-methylbutyl and 2-methylpropyl groups in 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- imparts unique chemical and physical properties.
Biological Activity: The unique substituents may confer distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-(3-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-10-12(15)11(7-9(3)4)14-13(10)16/h8-10H,5-7H2,1-4H3 |
InChI 键 |
KZSJPUSNNNIXDJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1C(=O)C(=NC1=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
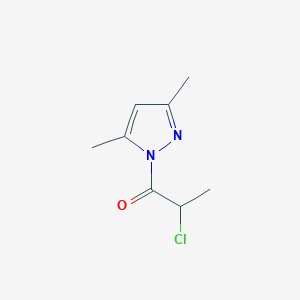
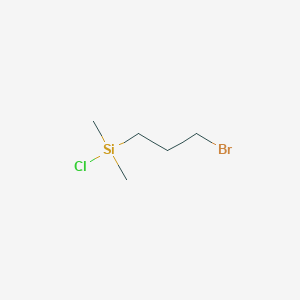
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)
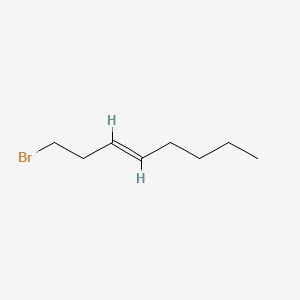

![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
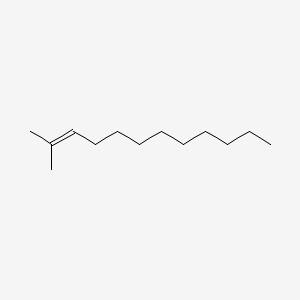
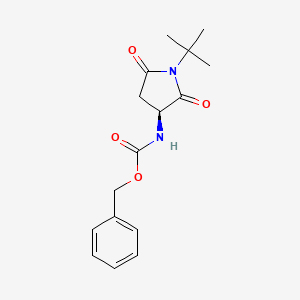
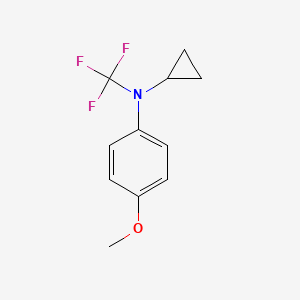
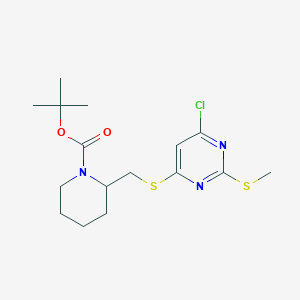

![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
